molecular formula C11H9BrN2OS B1268958 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 302967-87-9

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B1268958
CAS RN: 302967-87-9
M. Wt: 297.17 g/mol
InChI Key: YXUNUMNYOKSUJQ-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide” is a compound that has been synthesized and studied for its potential biological activities . It contains a quinoline-based iminothiazoline with a thiazoline ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a compound with a similar structure, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was synthesized and its intermediate underwent rearrangement of alkyl and aryl groups, facilitated by the removal of a proton from N-3 .


Molecular Structure Analysis

The molecular structure of a similar compound was analyzed through single crystal X-ray analysis. The compound belongs to the triclinic system P-1 space group . The crystal structure showed that C-H···N and C-H···O hydrogen bond linkages, forming infinite double chains along the b-axis direction, and enclosing R 22 (14) and R 22 (16) ring motifs .


Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide” are not detailed in the retrieved information, thiazole derivatives have been reported to exhibit diverse biological activities, which could be influenced by various chemical reactions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make “4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide” a candidate for development into a new type of pain medication.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This means they could potentially be used in the development of new antibiotics or antiviral medications.

Antifungal Activity

These compounds have also been found to have antifungal properties . This could potentially make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of viral infections.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments.

Neuroprotective Activity

These compounds have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways . These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth, among others.

Pharmacokinetics

Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Based on the known activities of thiazole derivatives, this compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.

properties

IUPAC Name

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNUMNYOKSUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350583
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302967-87-9
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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